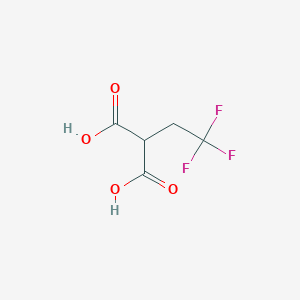
3-iodoquinolin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodoquinolin-5-ol is an organic chemical compound with the molecular formula C₉H₆INO It is a derivative of quinoline, characterized by the presence of an iodine atom at the third position and a hydroxyl group at the fifth position of the quinoline ring
準備方法
The synthesis of 3-iodoquinolin-5-ol can be achieved through several methods. One common approach involves the iodination of quinolin-5-ol. This reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the third position. Another method involves the cyclization of appropriate precursors, such as 2-aminobenzyl alcohol derivatives, followed by iodination.
Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize the efficiency of the process.
化学反応の分析
3-Iodoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the fifth position can be oxidized to form quinolin-5-one derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 3-iodoquinolin-5-amine using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom at the third position can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide or potassium cyanide can be used for this purpose.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinolin-5-one derivatives, while reduction produces amine derivatives.
科学的研究の応用
3-Iodoquinolin-5-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds. Its derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Synthetic Organic Chemistry: The compound is used as an intermediate in the synthesis of complex organic molecules
Biological Studies: Researchers use this compound to study the biological activity of quinoline derivatives. Its derivatives are investigated for their potential to interact with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique properties make it suitable for various industrial processes.
作用機序
The mechanism of action of 3-iodoquinolin-5-ol and its derivatives involves interactions with specific molecular targets. For instance, some derivatives may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The hydroxyl group at the fifth position and the iodine atom at the third position play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
3-Iodoquinolin-5-ol can be compared with other quinoline derivatives, such as:
5,7-Diiodoquinolin-8-ol: This compound has two iodine atoms at the fifth and seventh positions and a hydroxyl group at the eighth position. It is used as an antimicrobial agent and has different reactivity compared to this compound.
Clioquinol: Also known as 5-chloro-7-iodo-8-hydroxyquinoline, this compound has both chlorine and iodine atoms and is used as an antifungal and antiprotozoal agent. Its mechanism of action and applications differ from those of this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective reactivity and potential for functionalization make it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
3-iodoquinolin-5-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h1-5,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKWLFNWHVMEHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)I)C(=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856898 |
Source


|
| Record name | 3-Iodoquinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261678-93-6 |
Source


|
| Record name | 3-Iodoquinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-Methylbicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B6597089.png)




![1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one](/img/structure/B6597107.png)



![6-fluoro-9H-pyrido[3,4-b]indole](/img/structure/B6597125.png)


![4-bromo-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol](/img/structure/B6597151.png)

